

# Decarestrictin A1: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: *Decarestrictin A1*

Cat. No.: *B10820667*

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## Introduction

**Decarestrictin A1** is a naturally occurring polyketide macrolide produced by certain species of the *Penicillium* fungus.<sup>[1]</sup> As a member of the dearestrictin family, it has garnered scientific interest primarily for its inhibitory effects on cholesterol biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Decarestrictin A1**, intended to support further research and drug development efforts in the field of metabolic disease.

## Chemical Structure and Properties

**Decarestrictin A1** is classified as an organoheterocyclic compound, specifically an oxocin, and is biosynthesized via the polyketide pathway.<sup>[1]</sup> Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers of **Decarestrictin A1**

Identifier	Value	Source
IUPAC Name	(1S,3R,7S,8E,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>4</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	198.22 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	127393-90-2	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Canonical SMILES	C[C@@H]1C[C@@H]2O[C@H]2/C=C/--INVALID-LINK--CC(=O)O1	<a href="#">[1]</a>

Table 2: Physicochemical Properties of **Decarestrictin A1**

Property	Value	Source
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	4	<a href="#">[1]</a>
LogP (AlogP)	0.40	<a href="#">[1]</a>
Topological Polar Surface Area	59.06 Å <sup>2</sup>	<a href="#">[1]</a>
Rotatable Bond Count	1	<a href="#">[1]</a>
Lipinski's Rule of Five	No violations	<a href="#">[1]</a>

## Spectroscopic Data

The structural elucidation of **Decarestrictin A1** has been achieved through a combination of spectroscopic methods. While specific spectral data from the primary literature is not readily available in public databases, the expected spectroscopic characteristics can be inferred from its structure.

- <sup>1</sup>H-NMR and <sup>13</sup>C-NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra would be complex, showing characteristic signals for the methyl, methylene, and methine protons and carbons within the macrolide ring and its substituents. The presence of the double bond and the epoxide ring would be confirmed by specific chemical shifts and coupling constants.
- Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of C<sub>10</sub>H<sub>14</sub>O<sub>4</sub>. Fragmentation patterns would provide further evidence for the proposed structure.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O bonds of the ether and epoxide functionalities.

## Biological Activity: Inhibition of Cholesterol Biosynthesis

**Decarestrictin A1** is primarily recognized for its role as an inhibitor of cholesterol biosynthesis. [2] This biological activity is of significant interest for the development of new therapeutic agents to manage hypercholesterolemia.

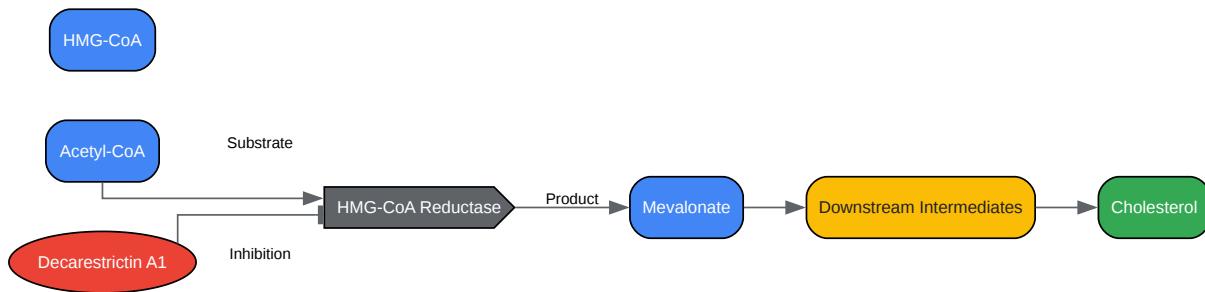
## Mechanism of Action

The primary mechanism of action of **Decarestrictin A1** is believed to be the inhibition of a key enzyme in the cholesterol biosynthesis pathway. While the specific target has not been definitively elucidated in publicly available literature, compounds of this nature often target HMG-CoA reductase, the rate-limiting enzyme in this pathway. Inhibition of HMG-CoA reductase leads to a reduction in the endogenous synthesis of cholesterol.

## Signaling Pathway

The inhibition of cholesterol synthesis by compounds like **Decarestrictin A1** can have downstream effects on cellular signaling pathways that regulate lipid metabolism. A key pathway involved is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. Under conditions of low intracellular cholesterol, SREBPs are activated and translocate to the nucleus, where they upregulate the expression of genes involved in cholesterol and fatty acid

synthesis. By inhibiting cholesterol synthesis, **Decarestrictin A1** may indirectly influence the activity of the SREBP pathway, although direct evidence for this is not yet available.



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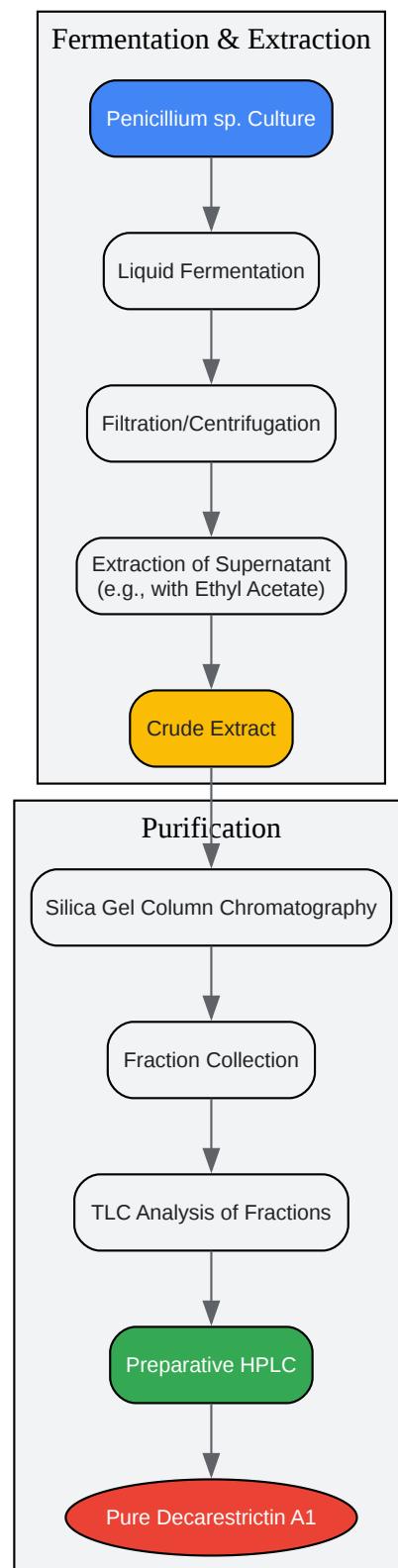
Caption: Putative mechanism of **Decarestrictin A1** in cholesterol biosynthesis.

## Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of **Decarestrictin A1** are crucial for reproducible research. The following sections outline generalized methodologies based on standard practices for natural product chemistry and pharmacology.

## Isolation and Purification of Decarestrictin A1 from *Penicillium* sp.

A generalized workflow for the isolation and purification of **Decarestrictin A1** from a fungal culture is presented below.



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Caption: General workflow for the isolation of **Decarestrictin A1**.

- Fermentation: *Penicillium* sp. is cultured in a suitable liquid medium under optimal conditions for the production of secondary metabolites.
- Extraction: The culture broth is separated from the mycelia. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.
- Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by further purification using techniques like preparative high-performance liquid chromatography (HPLC) to yield pure **Decarestrictin A1**.

## Spectroscopic Characterization

The purified **Decarestrictin A1** is then subjected to spectroscopic analysis for structural confirmation.

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired using a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of protons and carbons.
- Mass Spectrometry: High-resolution mass spectra are obtained using techniques like ESI-MS or EI-MS to determine the exact mass and molecular formula.
- Infrared Spectroscopy: An IR spectrum is recorded using an FTIR spectrometer to identify the functional groups present in the molecule.

## In Vitro Assay for Inhibition of Cholesterol Biosynthesis

A common method to assess the inhibitory activity of compounds on cholesterol synthesis is to use a cell-based assay with radiolabeled precursors.

- Cell Culture: A suitable cell line, such as HepG2 (a human liver cancer cell line), is cultured in appropriate media.
- Treatment: Cells are treated with varying concentrations of **Decarestrictin A1** for a specified period.

- Radiolabeling: A radiolabeled precursor of cholesterol, such as [ $^{14}\text{C}$ ]-acetate, is added to the culture medium.
- Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted.
- Quantification: The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.
- Data Analysis: The  $\text{IC}_{50}$  value (the concentration of **Decarestrictin A1** that inhibits cholesterol synthesis by 50%) is calculated from the dose-response curve.

## Conclusion

**Decarestrictin A1** represents a promising natural product with potential applications in the management of hypercholesterolemia. Its unique chemical structure and inhibitory effect on cholesterol biosynthesis warrant further investigation. This technical guide provides a foundational understanding of its chemical and biological properties, along with generalized experimental approaches to aid researchers in their future studies. More detailed investigations into its specific molecular target, mechanism of action, and *in vivo* efficacy are necessary to fully elucidate its therapeutic potential.

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